molecular formula C19H19BrN6O B12179387 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B12179387
M. Wt: 427.3 g/mol
InChI Key: MIIUVSOSCYSKRE-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrimido[1,2-b]indazole core with an imidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimido[1,2-b]indazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2,4-dimethyl-3-nitroaniline, followed by bromination to introduce the bromo substituent.

    Attachment of the imidazole moiety: This step involves the reaction of the brominated pyrimido[1,2-b]indazole with an imidazole derivative, such as 1H-imidazole-4-ethylamine, under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the bromo group.

    Substitution: Formation of azido derivatives when using sodium azide.

Scientific Research Applications

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
  • 2-(8-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of the bromo group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19BrN6O

Molecular Weight

427.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C19H19BrN6O/c1-11-16(8-18(27)22-6-5-14-9-21-10-23-14)12(2)26-19(24-11)15-4-3-13(20)7-17(15)25-26/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,21,23)(H,22,27)

InChI Key

MIIUVSOSCYSKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCC4=CN=CN4

Origin of Product

United States

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